
Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate, also known as TFPAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPAA is a member of the class of compounds known as N-acyl amino acid derivatives, which have shown promise as anti-inflammatory and anticancer agents. In
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 activity leads to a reduction in the production of prostaglandins, resulting in a decrease in inflammation and pain. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been found to exhibit anti-inflammatory and anticancer effects. Inhibition of COX-2 activity by Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate leads to a reduction in the production of prostaglandins, resulting in a decrease in inflammation and pain. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been shown to be non-toxic and non-cytotoxic to normal cells, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate is its potential therapeutic applications as an anti-inflammatory and anticancer agent. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been found to be non-toxic and non-cytotoxic to normal cells, making it a promising candidate for further research. However, one of the limitations of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate is its low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for the research of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate. One potential direction is to investigate the efficacy of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate as an anti-inflammatory and anticancer agent in animal models. Another direction is to explore the potential of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate as a drug delivery system for other therapeutic agents. Additionally, further research can be conducted to optimize the synthesis method of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate to increase the yield of the compound. Finally, the mechanism of action of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate can be further elucidated to better understand its anti-inflammatory and anticancer properties.
Conclusion
In conclusion, Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate is a compound that has shown promise as an anti-inflammatory and anticancer agent. The synthesis method of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate involves the reaction of tert-butyl 2-aminoacetate with 4-fluorophenylacetyl chloride and acryloyl chloride. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been found to inhibit COX-2 activity, leading to a reduction in inflammation and pain. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has advantages and limitations for lab experiments and several future directions for research. Further research is needed to fully understand the potential therapeutic applications of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate.
Métodos De Síntesis
The synthesis of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate involves the reaction of tert-butyl 2-aminoacetate with 4-fluorophenylacetyl chloride and acryloyl chloride. The reaction is carried out in the presence of a base and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate. The yield of the synthesis method is around 60-70%.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anticancer properties. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 activity has been shown to reduce inflammation and pain. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propiedades
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-5-12(18)17-13(14(19)20-15(2,3)4)10-6-8-11(16)9-7-10/h5-9,13H,1H2,2-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUIPKGSJRUUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enamido)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2873558.png)
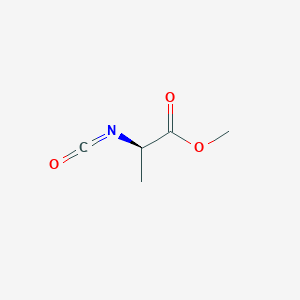
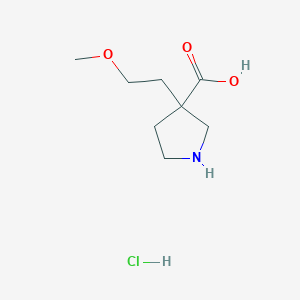
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873564.png)
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2873567.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2873568.png)
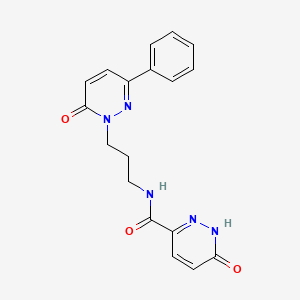
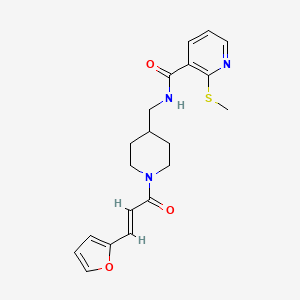
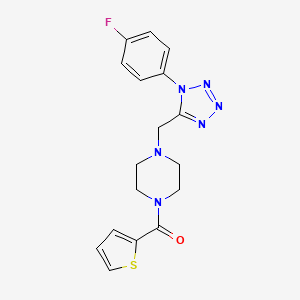

![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)

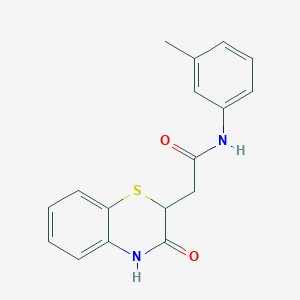
![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)